![molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8](/img/structure/B183001.png)
Ethyl 5-amino-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the intermediate ethyl 2-amino-3-oxobutanoate. This intermediate then undergoes cyclization with sulfur to yield the desired benzothiophene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the benzothiophene ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
EABT serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse derivatives that can exhibit varied properties and activities.
Research indicates that EABT possesses potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that EABT exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
- Anticancer Activity : Preliminary evaluations indicate that EABT may have anticancer effects, making it a candidate for further development in cancer therapeutics .
Pharmaceutical Development
EABT is explored as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it suitable for modifications that could enhance therapeutic efficacy or reduce side effects. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological profile .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, EABT was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control compounds, indicating its potential as a lead compound for developing new antibiotics.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
EABT | E. coli | 15 |
EABT | S. aureus | 18 |
Control | - | 10 |
Case Study 2: Anticancer Activity
A series of benzothiophene derivatives, including EABT, were evaluated for cytotoxic activity against human cancer cell lines. EABT displayed promising results with IC50 values indicating effective growth inhibition.
Compound | Cell Line | IC50 (µM) |
---|---|---|
EABT | MCF-7 | 12 |
EABT | HeLa | 10 |
Control | - | >50 |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 5-amino-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives:
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Benzothiophene: The parent compound without the amino and carboxylate groups.
Ethyl 5-nitro-1-benzothiophene-2-carboxylate: A similar compound with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl 5-amino-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a carboxylate ester, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylate ester can be reduced to the corresponding alcohol.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of new antimicrobial agents. In vitro studies have shown its effectiveness against various bacterial strains, highlighting its potential use in treating infections.
Anticancer Activity
The compound has also been studied for its anticancer properties . In a series of assays, this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 25 µM against HepG2 liver cancer cells, indicating a promising therapeutic index for further development .
The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate biochemical pathways by binding to enzymes or receptors, which leads to the inhibition or activation of various cellular processes. This modulation can result in altered cell proliferation and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzothiophene derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and carboxylate groups | Antimicrobial, anticancer |
Ethyl 5-nitro-1-benzothiophene-2-carboxylate | Nitro group instead of amino | Potentially different reactivity and activity |
Ethyl 5-hydroxy-1-benzothiophene-2-carboxylate | Hydroxy group affecting solubility | Varies based on hydroxyl interactions |
This table illustrates how variations in functional groups can influence both the chemical reactivity and biological activities of these compounds.
Study on Anticancer Effects
In a notable study published in Pharmaceutical Research, researchers investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
ethyl 5-amino-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFISKGSWVIUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377452 | |
Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25785-10-8 | |
Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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